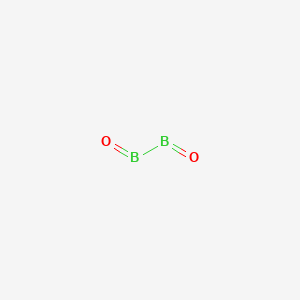
Diboron dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diboron dioxide, also known as this compound, is a useful research compound. Its molecular formula is B2O2 and its molecular weight is 53.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Diboron compounds, including diboron dioxide, play a crucial role in organic synthesis, particularly through reactions such as:
- Suzuki Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.
- Miyaura Borylation : This method allows for the introduction of boron into organic molecules, which can be further transformed into various functional groups.
Table 1: Key Reactions Involving Diboron Compounds
| Reaction Type | Description | Applications |
|---|---|---|
| Suzuki Coupling | Formation of C-C bonds using aryl halides | Drug synthesis, material science |
| Miyaura Borylation | Introduction of boron into organic substrates | Synthesis of complex organic molecules |
Material Science
This compound is also utilized in the development of advanced materials:
- Thermally Activated Delayed Fluorescent (TADF) Materials : Research has shown that diboron-based compounds can be used to create TADF materials suitable for organic light-emitting diodes (OLEDs). These materials improve efficiency and color purity in display technologies .
- Boron-Doped Diamond Electrodes : Diboron compounds are used to create boron-doped diamond electrodes, which have applications in electrochemical sensors and biomedical devices due to their excellent conductivity and stability .
Diboron-Based OLEDs
A recent study explored the use of diboron-based TADF materials in OLEDs. The findings indicated that these materials exhibited high photoluminescence efficiency and stability, making them suitable for commercial applications in display technologies .
Boron-Doped Diamond Electrodes
Research on boron-doped diamond electrodes demonstrated their effectiveness as electrochemical sensors. These electrodes were successfully employed for real-time measurements in biological systems, showcasing their potential in environmental monitoring and healthcare applications .
Health and Safety Considerations
While this compound has promising applications, it is crucial to consider its health implications. Studies indicate that exposure to diboron compounds can lead to irritation of mucous membranes and skin . Therefore, appropriate safety measures should be implemented when handling these materials.
特性
CAS番号 |
13766-28-4 |
|---|---|
分子式 |
B2O2 |
分子量 |
53.63 g/mol |
IUPAC名 |
oxo(oxoboranyl)borane |
InChI |
InChI=1S/B2O2/c3-1-2-4 |
InChIキー |
MTKRXXSLFWZJTB-UHFFFAOYSA-N |
SMILES |
B(=O)B=O |
正規SMILES |
B(=O)B=O |
Key on ui other cas no. |
13766-28-4 |
同義語 |
O=BB=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















